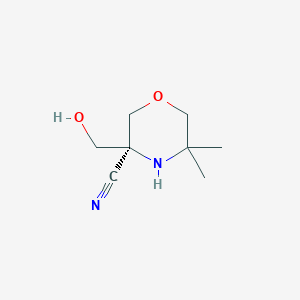
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide, also known as PTUPB, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. PTUPB belongs to a class of compounds known as peroxisome proliferator-activated receptor (PPAR) agonists, which have been shown to have various physiological effects.
Wirkmechanismus
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide exerts its effects through activation of PPARs, which are nuclear receptors that play a key role in the regulation of metabolism and inflammation. PPAR activation leads to the upregulation of genes involved in glucose and lipid metabolism, as well as the downregulation of pro-inflammatory genes.
Biochemical and Physiological Effects:
In addition to its metabolic effects, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide has also been shown to have anti-cancer properties. Studies have demonstrated that N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide can inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide has also been shown to have neuroprotective effects, with studies suggesting that it may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide is its high selectivity for PPARs, which reduces the risk of off-target effects. However, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans remains to be determined.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide. One area of interest is the development of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide analogs with improved solubility and bioavailability. Another direction is the investigation of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide's potential therapeutic applications in other disease states, such as cardiovascular disease and neurodegenerative disorders. Finally, further studies are needed to determine the safety and efficacy of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide in humans, which could pave the way for its use as a therapeutic agent.
Synthesemethoden
The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide involves the reaction of 2-bromoethylpyrazine with 2-thiophenylacetic acid to form 2-(2-thiophenyl)ethylpyrazine. This compound is then reacted with 2-phenoxypropanoic acid in the presence of a coupling agent to form N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as diabetes and obesity. Studies have shown that N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide can improve insulin sensitivity and glucose metabolism, reduce inflammation, and promote weight loss.
Eigenschaften
IUPAC Name |
2-phenoxy-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-14(23-15-7-3-2-4-8-15)18(22)19-13-16(17-9-5-12-24-17)21-11-6-10-20-21/h2-12,14,16H,13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWAWRHWDLMEFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC=CS1)N2C=CC=N2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-1-oxo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2792632.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2792635.png)

![1-[2-(4-Fluoro-3-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2792641.png)



![5-Fluoro-2-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2792648.png)
![2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzoic acid](/img/structure/B2792649.png)



![N-(2-methoxybenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2792655.png)